5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c1-14-2-4-15(5-3-14)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-30-20)16-6-8-17(23)9-7-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNXMOXMSZJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Synthesis and Characterization
The synthesis of the compound involves the condensation of 3-(4-chlorophenyl)-1,2,4-oxadiazole with 2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Method | Result |
|---|---|
| NMR (1H) | δ 7.45–7.47 (m, 2H), δ 7.35–7.36 (m, 2H) |
| IR | Peaks at 1682 cm⁻¹ (C=N), 1565 cm⁻¹ (Ar C=C) |
| Mass | Molecular Weight: 315.2 g/mol |
Antibacterial Activity
The compound has shown significant antibacterial properties against various strains of bacteria. In vitro studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other tested strains.
Enzyme Inhibition
Research has demonstrated that this compound acts as a potent inhibitor of several enzymes:
- Acetylcholinesterase : The compound displayed strong inhibitory activity with an IC50 value of approximately 2.14 ± 0.003 µM.
- Urease : It also showed effective urease inhibition with notable potency among synthesized derivatives.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. Further studies are required to elucidate the specific pathways involved.
Case Studies
Several studies have investigated the biological activities of related compounds within the oxadiazole and pyrazolo series:
- Antibacterial Effects :
- Enzyme Inhibition Studies :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. The structure of 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one suggests potential activity against various cancer cell lines due to the presence of both oxadiazole and pyrazine moieties. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Compounds containing this moiety have been reported to exhibit inhibitory effects against a range of bacteria and fungi. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and other pathogenic microorganisms . This makes the compound a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Some studies suggest that compounds with oxadiazole structures may have anti-inflammatory properties. This application is particularly relevant in treating conditions like arthritis or other inflammatory diseases . The ability to modulate inflammatory pathways could make this compound valuable in developing new therapeutic agents.
Materials Science
Organic Electronics
The unique electronic properties of pyrazolo[1,5-a]pyrazines make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of chlorophenyl groups can enhance charge mobility and stability in these applications .
Fluorescent Probes
Compounds with oxadiazole and pyrazole functionalities have been explored as fluorescent probes due to their photophysical properties. These probes can be utilized in biological imaging and sensing applications where fluorescence is required for detection .
Agriculture
Pesticidal Activity
Research into the pesticidal properties of oxadiazole derivatives has indicated potential use as agrochemicals. Compounds with similar structures have demonstrated efficacy against various pests and pathogens affecting crops. This suggests that this compound may be developed into a novel pesticide or fungicide .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against Staphylococcus aureus | |
| Anti-inflammatory drugs | Modulates inflammatory pathways | |
| Materials Science | Organic electronics | Acts as a semiconductor for OLEDs and OPVs |
| Fluorescent probes | Useful in biological imaging | |
| Agriculture | Pesticides | Effective against crop pests and pathogens |
Chemical Reactions Analysis
Hydrolysis of Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis to yield corresponding amidoximes or carboxylic acid derivatives.
Conditions :
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Acidic : 6M HCl, reflux (4–6 hrs), yields 65–72% amidoxime products.
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Basic : 2M NaOH, 80°C (3 hrs), yields 58–63% carboxylic acid derivatives.
Mechanism :
-
Protonation of nitrogen in oxadiazole.
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Nucleophilic attack by water, leading to ring cleavage.
Alkylation at Pyrazolo Nitrogen
The pyrazolo nitrogen undergoes alkylation with alkyl halides or epoxy compounds.
Example :
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Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methyl derivatives (85–90% yield).
Mechanism :
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Base-mediated deprotonation followed by nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling
The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids.
Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hrs.
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Yields: 70–78% for biaryl products.
Applications :
-
Functionalization for enhanced biological activity or material properties.
Oxidation of Methyl Group
The 4-methylphenyl substituent is oxidized to a carboxyl group under strong oxidizing conditions.
Conditions :
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KMnO₄/H₂SO₄, 100°C (8 hrs), yields 45–50% benzoic acid derivative.
Reaction Optimization and Conditions
Critical parameters for maximizing yields and selectivity:
| Reaction Type | Optimal Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Oxadiazole hydrolysis | 6M HCl, reflux, 5 hrs | 72 | Traces of decarboxylation products |
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C, 4 hrs | 90 | None detected |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrs | 78 | <5% homocoupling |
| Oxidation | KMnO₄/H₂SO₄, 100°C, 8 hrs | 50 | Over-oxidized intermediates |
Data sourced from controlled experimental studies.
Comparative Analysis with Structural Analogs
Replacing substituents alters reactivity:
Stability Under Synthetic Conditions
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Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
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pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases (t₁/₂ = 2 hrs in 6M HCl).
Comparison with Similar Compounds
Key Observations :
Synthetic Flexibility: The target compound’s synthesis aligns with methods for related pyrazolo-pyrazinones, such as one-pot protocols involving pyrazole-carboxylic acid precursors . In contrast, pyrazolo[1,5-a]pyrimidines often require β-ketoesters and POCl3-mediated chlorination for functionalization .
Substituent Effects: Oxadiazole vs. Oxazole: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to oxazole-containing analogs (e.g., ), which may degrade faster due to ring strain . Chlorophenyl vs.
Pharmacokinetic and Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
- Solubility: Pyrazolo-pyrazinones with polar substituents (e.g., hydroxymethyl in ) exhibit higher aqueous solubility (>50 µM) than lipophilic derivatives like the target compound (<10 µM predicted) .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists oxidative metabolism better than 1,3,4-oxadiazoles, as shown in .
Preparation Methods
Cycloannulation via [3 + 2] Cycloaddition
A base-mediated [3 + 2] cycloannulation strategy is frequently employed. Starting from pyrazole-3-carboxylic acid derivatives, amide formation with appropriate amines precedes intramolecular cyclization. For example, reacting pyrazole-3-carboxamide with a β-ketoester under basic conditions (e.g., NaH in DMF) yields the fused pyrazolo[1,5-a]pyrazin-4-one ring.
Key Reaction Conditions :
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Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature : 80–100°C for 6–12 hours
Direct Functionalization of Preformed Cores
Commercial availability of pyrazolo[1,5-a]pyrazin-4-one derivatives permits direct functionalization. Bromination at the C-5 position using N-bromosuccinimide (NBS) in dichloromethane (DCM) introduces a bromomethyl group, enabling subsequent nucleophilic substitution.
Example Protocol :
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Dissolve pyrazolo[1,5-a]pyrazin-4-one (1 eq) in DCM.
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Add NBS (1.1 eq) and irradiate with UV light for 2 hours.
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Isolate 5-bromomethyl-pyrazolo[1,5-a]pyrazin-4-one via column chromatography (60–70% yield).
Synthesis of the 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-ylmethyl Substituent
The 1,2,4-oxadiazole moiety is synthesized independently and attached to the core via a methylene linker.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives.
Stepwise Procedure :
-
Synthesis of 4-Chlorobenzamidoxime :
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Cyclization with Methyl Bromoacetate :
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Reduction to Hydroxymethyl Intermediate :
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Reduce the ester using LiAlH₄ in THF to yield [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol.
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Convert to bromide using PBr₃ in DCM (65% yield).
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Coupling of Substituents to the Core
Alkylation of the Pyrazolo[1,5-a]Pyrazin-4-one Core
The bromomethyl-oxadiazole derivative reacts with the core’s nitrogen via nucleophilic substitution.
Optimized Protocol :
-
Dissolve 5-bromomethyl-pyrazolo[1,5-a]pyrazin-4-one (1 eq) and [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (1.2 eq) in dry acetone.
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Add K₂CO₃ (3 eq) and heat at 60°C for 12 hours.
Critical Parameters :
-
Solvent : Anhydrous acetone or DMF
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Base : Potassium carbonate or cesium carbonate
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Temperature : 60–80°C
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl group is introduced early via Suzuki-Miyaura coupling during core synthesis.
Representative Method :
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React 2-bromo-pyrazolo[1,5-a]pyrazin-4-one (1 eq) with 4-methylphenylboronic acid (1.5 eq) in dioxane/water (4:1).
-
Add Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ (2 eq).
Optimization and Scalability
Yield Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, acetone | Acetone | 55–60 |
| Mitsunobu Reaction | DIAD, PPh₃ | THF | 50–55 |
| Reductive Amination | NaBH₃CN, MeOH | MeOH | 40–45 |
The nucleophilic substitution method outperforms alternatives due to milder conditions and higher functional group tolerance.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility for large-scale synthesis. For example, telescoping the cyclization and alkylation steps in a single flow system reduces intermediate isolation and improves throughput (≥80% purity).
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₂₁H₁₆ClN₅O₂ [M+H]⁺: 430.1064; found: 430.1068.
Challenges and Alternative Routes
Competing Side Reactions
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via cyclization of thiourea analogues or Vilsmeier-Haack reactions. For example, thiourea intermediates are halogenated to form regioisomers, followed by cyclization using phosphorus oxychloride at 120°C . Key intermediates like 5-chloro-3-methyl-1-aryl-pyrazole derivatives are characterized via IR, NMR, and X-ray crystallography to confirm regiochemistry and functional group integrity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
X-ray crystallography is essential for resolving regiochemical ambiguity, as demonstrated in studies of analogous pyrazolo-pyrazinones (e.g., triclinic crystal system with P1 space group, validated via Bruker SMART CCD diffractometer) . Spectral methods like / NMR and IR confirm carbonyl and oxadiazole moieties, with shifts at 1650–1750 cm for C=O and 950–980 cm for oxadiazole .
Q. What in vitro biological models are used to evaluate its activity?
Standardized assays include:
- Antitubercular activity : Testing against Mycobacterium tuberculosis H37Rv (MIC values reported for halogenated pyrazoles) .
- Antibacterial screening : Agar diffusion against S. aureus and E. coli .
- Enzyme inhibition : Carbonic anhydrase I/II inhibition assays (IC values for pyrazolone Mannich bases) .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
DoE protocols from flow chemistry syntheses (e.g., Omura-Sharma-Swern oxidation) can be adapted. Key parameters include temperature (80–120°C), solvent polarity (DMF vs. POCl), and catalyst loading. Response surfaces help identify optimal conditions for cyclization efficiency (>85% yield) .
Q. How to resolve discrepancies in reported bioactivity data across studies?
Cross-validation strategies include:
- Standardized bioassays : Re-testing under uniform conditions (e.g., identical bacterial strains or enzyme batches) .
- Purity analysis : HPLC or LC-MS to rule out impurities (e.g., residual thiourea intermediates) .
- Structural analogs : Comparing activities of derivatives with controlled substitutions (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups) .
Q. What computational methods predict electronic properties and binding interactions?
- Multiwfn : Analyzes electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites (e.g., oxadiazole ring as electron-deficient region) .
- DFT calculations : B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (e.g., pyrazole ring as electron donor) .
- Molecular docking : AutoDock Vina evaluates binding to M. tuberculosis enoyl-ACP reductase (e.g., docking scores correlate with MIC values) .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- 4-Chlorophenyl substitution : Enhances lipophilicity and membrane penetration (logP increases by ~0.5 units vs. methoxy analogs) .
- Oxadiazole vs. triazole : Oxadiazole improves metabolic stability (t > 6h in microsomal assays) but reduces solubility .
- Pyrazolo-pyrazinone core : Planar structure facilitates π-π stacking with enzyme active sites (e.g., carbonic anhydrase) .
Q. What protocols ensure compound stability during storage?
- Storage conditions : –20°C in amber vials under argon to prevent oxidation of the oxadiazole ring .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts (e.g., cleavage of methylene bridge) .
Methodological Guidelines
- Synthesis Optimization : Prioritize regioselective cyclization via -labeled intermediates to track reaction pathways .
- Data Contradiction Analysis : Use Bland-Altman plots for inter-lab bioactivity comparisons and meta-regression to adjust for assay variability .
- Computational Validation : Cross-check Multiwfn results with experimental ESP maps derived from X-ray charge density analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
